molecular formula C9H7BrN2O B2355878 N-(4-Bromo-2-cyanophenyl)acetamide CAS No. 189634-99-9

N-(4-Bromo-2-cyanophenyl)acetamide

Cat. No.: B2355878
CAS No.: 189634-99-9
M. Wt: 239.072
InChI Key: AKKVVIWCXVGLLF-UHFFFAOYSA-N
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Scientific Research Applications

N-(4-Bromo-2-cyanophenyl)acetamide is widely used in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-cyanophenyl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, influencing molecular interactions and biological pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-Bromo-2-cyanophenyl)acetamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-(4-bromo-2-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKVVIWCXVGLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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